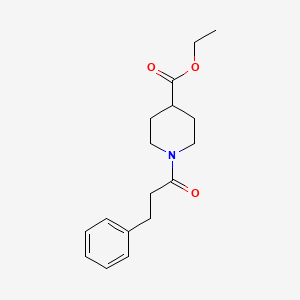

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate

Description

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate (CAS: 349088-70-6) is a piperidine derivative characterized by a 3-phenylpropanoyl substituent at the 1-position and an ethoxycarbonyl group at the 4-position of the piperidine ring. This compound has been utilized in pharmaceutical research, particularly as a synthetic intermediate. Evidence indicates its role in combinatorial chemistry libraries, though commercial availability is currently discontinued .

Properties

IUPAC Name |

ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-2-21-17(20)15-10-12-18(13-11-15)16(19)9-8-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWKHNYMWXFXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

Introduction of the Phenylpropanoyl Group: The phenylpropanoyl group can be introduced through an acylation reaction using phenylpropanoyl chloride in the presence of a base like pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring using ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate has been studied for its potential neuropharmacological effects. Compounds with similar piperidine structures are known to interact with various neurotransmitter systems, particularly the opioid and dopamine receptors. Research indicates that derivatives of this compound may exhibit agonistic or antagonistic properties on these receptors, which could be beneficial in developing treatments for conditions such as chronic pain, depression, and neurodegenerative diseases .

Case Studies

A notable study investigated the synthesis of piperidine derivatives and their activity as selective serotonin receptor agonists. The study found that modifications to the piperidine core could enhance binding affinity and selectivity for specific receptor subtypes, suggesting that this compound could serve as a scaffold for developing new therapeutic agents targeting serotonin pathways .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a valuable building block in synthetic organic chemistry. Its ester functional group allows for further chemical modifications through various reactions such as hydrolysis, transesterification, and nucleophilic substitution. This versatility makes it an attractive intermediate for synthesizing more complex molecules .

Table of Synthetic Applications

Pharmacological Research

Potential Therapeutic Agents

Research into compounds similar to this compound suggests its potential as a therapeutic agent in treating various disorders. For instance, studies have indicated that modifications of piperidine derivatives can lead to compounds with enhanced efficacy against certain types of cancer and metabolic disorders . The ability to modify the piperidine ring opens avenues for creating targeted therapies.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanoyl group may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations :

- Aromatic vs. Heterocyclic Substituents: The 3-phenylpropanoyl group in the target compound introduces a flexible alkyl chain linked to an aromatic ring, whereas analogs like 3d and 3e feature rigid benzyl groups with halogen or methyl modifications. Fluorine in 3-fluorobenzyl enhances metabolic stability and binding affinity in drug candidates .

Key Observations :

- Substituent Impact on Yield : Higher yields for 3e (76.6%) compared to 3d (60.6%) suggest methyl groups may facilitate smoother alkylation than chlorinated analogs .

- Heterocyclic Challenges: Synthesis of 3-tosylquinolin-4-yl derivatives requires multi-step protocols, including hydrogenation and purification via flash chromatography .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Analytical Data

Key Observations :

- Fluorine Effects : The 3-fluorobenzyl derivative exhibits distinct ¹H NMR shifts (e.g., δ 4.12 for OCH₂CH₃) due to electron-withdrawing effects .

- Thermal Stability : Chlorinated pyridazine analogs exhibit higher melting points (55–60°C), likely due to enhanced crystallinity from halogen interactions .

Biological Activity

Ethyl 1-(3-phenylpropanoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, biological effects, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 289.369 g/mol. The compound features a piperidine ring, an ethyl ester functional group, and a phenylpropanoyl moiety, which contribute to its unique properties and potential pharmacological applications .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The piperidine ring and the phenylpropanoyl group play crucial roles in binding to these targets, influencing both the conformation of the compound and its overall activity.

- Enzyme Inhibition : this compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, thereby modulating cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety or pain relief.

- Antiparasitic Activity : In vitro studies have shown that similar compounds can inhibit essential enzymes in parasites like Plasmodium falciparum, suggesting that this compound may also possess antiparasitic properties .

Table 1: Summary of Biological Activities

Research Highlights

- Enzyme Affinity Studies : A study reported that derivatives of piperidine compounds showed high affinity for N-myristoyltransferase (NMT), an enzyme critical for the survival of malaria parasites. This compound may share similar mechanisms due to structural similarities .

- Toxicity Assessments : Toxicity evaluations against human cell lines (e.g., HepG2) are crucial for understanding the safety profile of this compound. Preliminary data indicate acceptable toxicity levels while maintaining biological efficacy.

Q & A

Q. Advanced

- Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. LogP values are calculated via HPLC retention times .

- Bioisosteric Replacement : Replacing phenyl with pyridyl groups improves aqueous solubility (e.g., from 0.1 mg/mL to 1.5 mg/mL) while maintaining target affinity .

- Prodrug Strategies : Ester hydrolysis (e.g., ethyl to carboxylic acid) increases bioavailability, as demonstrated in sulfonamide analogs .

What analytical techniques are essential for assessing the purity of this compound?

Q. Basic

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. A retention time of 1.941 min and peak area ≥95% indicate high purity .

- TLC : Monitors reaction progress using silica gel plates and ethanolic ninhydrin for amine detection .

Q. Advanced

- Chiral HPLC : Separates enantiomers using amylose-based columns, critical for stereoselective synthesis .

- DSC/TGA : Thermal analysis (e.g., melting point >150°C) confirms crystalline stability .

How can contradictory bioactivity data across studies be systematically addressed?

Q. Advanced

- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., sulfonyl vs. acetyl groups) to identify key pharmacophores. For example, 4-methylbenzenesulfonyl analogs show 10-fold higher potency than benzene derivatives .

- Orthogonal Assays : Validate hits using alternative methods (e.g., cell viability vs. enzymatic activity) to rule out false positives .

What strategies optimize the reaction yield during the coupling of 3-phenylpropanoyl chloride to piperidine-4-carboxylate?

Q. Advanced

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve acylation efficiency by activating carbonyl groups .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15–20% higher yield .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, crucial for preserving stereochemistry .

How do researchers mitigate toxicity concerns during in vivo testing of piperidine-4-carboxylate derivatives?

Q. Advanced

- Metabolite Profiling : LC-MS identifies hepatotoxic metabolites (e.g., quinoline epoxides) for structural redesign .

- CYP450 Inhibition Assays : Screen for drug-drug interaction risks using human liver microsomes .

- Acute Toxicity Studies : Determine LD50 in rodent models and adjust dosing regimens (e.g., 50 mg/kg in mice showed <10% mortality) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.